(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one
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Overview
Description
(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[52102,6]decan-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one: shares similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.
Tricyclic Antidepressants: These compounds have a similar core structure but differ in their functional groups and biological activities.
Alkaloids: Naturally occurring compounds with tricyclic structures, often with significant pharmacological effects.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the azatricyclic core, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[52102,6]decan-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,2S,6R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10-7-3-2-6(4-7)8(10)5-11-9(10)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMJAZDGMFAQPH-JIOCBJNQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC(C3)C1CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H]3CC[C@H](C3)[C@H]1CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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